N-Tetradecylquinolin-4-amine
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Overview
Description
N-Tetradecylquinolin-4-amine is a chemical compound with the molecular formula C23H36N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a long tetradecyl chain attached to the quinoline ring. The presence of this long alkyl chain imparts specific physical and chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecylquinolin-4-amine typically involves the reaction of quinoline derivatives with tetradecylamine. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. This method can be adapted to introduce the tetradecyl group at the desired position on the quinoline ring.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. This method can also be modified to incorporate the tetradecyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Tetradecylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-Tetradecylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-Tetradecylquinolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.
Comparison with Similar Compounds
N-Tetradecylquinolin-4-amine can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with different chemical properties.
The uniqueness of this compound lies in its long tetradecyl chain, which imparts specific physical and chemical properties that are not present in simpler quinoline derivatives. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
58911-15-2 |
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Molecular Formula |
C23H36N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-tetradecylquinolin-4-amine |
InChI |
InChI=1S/C23H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-24-23-18-20-25-22-17-14-13-16-21(22)23/h13-14,16-18,20H,2-12,15,19H2,1H3,(H,24,25) |
InChI Key |
SVSDTFUQMAAVSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC1=CC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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